![molecular formula C13H17N3 B3016522 (1-苄基-3,5-二甲基-1H-吡唑-4-基)甲胺 CAS No. 956567-89-8](/img/structure/B3016522.png)
(1-苄基-3,5-二甲基-1H-吡唑-4-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” is a chemical compound that has been studied for its potential anticancer activity . It is known to reduce mTORC1 activity and increase autophagy at the basal level .
Molecular Structure Analysis
The molecular structure of “(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” is characterized by a pyrazole ring substituted with benzyl and methyl groups . The exact structure can be determined using techniques such as X-ray crystallography.
科学研究应用
- Researchers have investigated the antileishmanial properties of pyrazole-bearing compounds, including derivatives of this compound . Leishmaniasis is a parasitic disease caused by Leishmania species, and finding effective treatments is crucial. The compound’s structure may contribute to its activity against these parasites.
- In vitro studies have assessed the cytotoxic efficiency of synthesized derivatives of this compound. Some derivatives exhibited promising cytotoxic activity, making them potential candidates for further anticancer drug development . Investigating their mechanisms of action and selectivity against cancer cells is essential.
- The compound’s inhibitory effects on BRD4 (Bromodomain-containing protein 4) have been evaluated. BRD4 plays a role in gene regulation and has implications in cancer and other diseases. Understanding how this compound interacts with BRD4 could provide insights into its therapeutic potential .
Antileishmanial Activity
Cytotoxicity and Anticancer Properties
BRD4 Inhibition
作用机制
未来方向
The future directions for the study of “(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” could involve further exploration of its anticancer activity and mechanism of action . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
属性
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-13(8-14)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJOKRQRQBQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
956567-89-8 |
Source
|
Record name | (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。